molecular formula C12H11BrN2O2 B4611805 N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide

N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B4611805
M. Wt: 295.13 g/mol
InChI Key: XBNFNJAQNANAQC-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide ( 916034-53-2) is a chemical compound with the molecular formula C 12 H 11 BrN 2 O 2 and a molecular weight of 295.13 . It belongs to the class of isoxazole carboxamides, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities . Isoxazole derivatives are recognized as key pharmacophores and are found in various pharmaceutical agents, highlighting their importance in the development of new therapeutic compounds . This specific compound features a 5-methylisoxazole-3-carboxamide scaffold coupled with a 3-bromobenzyl group, a structural motif that is often explored in chemical biology and drug discovery research . As a building block in organic synthesis, it can be utilized to create more complex molecules for screening and development . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-5-11(15-17-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNFNJAQNANAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The bromobenzyl group is then introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the isoxazole intermediate. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Neurodegenerative Diseases

One of the prominent areas of research involving N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide is its role as a potential therapeutic agent for neurodegenerative diseases. The compound has been studied for its inhibitory effects on key kinases involved in neuroinflammation and neuronal survival, such as GSK-3 and CSF-1R. These pathways are critical in the pathology of diseases like Alzheimer's and Parkinson's disease.

  • Mechanism of Action : Inhibition of GSK-3 has been shown to prevent tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. Additionally, CSF-1R inhibition may reduce neuroinflammation, thus protecting neuronal cells from degeneration .

Cancer Treatment

This compound has also been investigated for its anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer types by inhibiting cell proliferation and migration through the modulation of signaling pathways such as the Rho/ROCK pathway.

  • Case Study : A study highlighted that ROCK inhibitors could suppress tumor metastasis and have potential applications in treating breast cancer and other malignancies .

ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Research shows that this compound exhibits good blood-brain barrier permeability, making it a candidate for central nervous system applications .

Cytotoxicity Assessment

In vitro studies have demonstrated that this compound maintains low cytotoxicity levels even at higher concentrations, which is crucial for its development as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful.

Compound NameTarget DiseaseMechanism of ActionCytotoxicity Level
This compoundNeurodegenerative diseasesGSK-3 inhibition, CSF-1R inhibitionLow
5-Methylisoxazole-3-carboxamideCancerROCK pathway inhibitionModerate
3-Amino-5-methylisoxazoleInflammatory diseasesAnti-inflammatory propertiesLow

Conclusion and Future Directions

This compound shows promise in treating neurodegenerative diseases and certain cancers due to its ability to modulate critical biological pathways. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic efficacy while ensuring safety. Future studies should focus on long-term effects and potential combination therapies with other agents to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring and carboxamide group contribute to hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

  • Substituents on the aromatic ring : Bromine, methoxy, methyl, or nitro groups.
  • Core heterocycles : Isoxazole, thiazole, benzoxazole, or oxadiazole.
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Features
N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide 5-methylisoxazole-3-carboxamide 3-bromobenzyl Bromine enhances lipophilicity; carboxamide at position 3 improves stability
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide Isoxazole-3-carboxamide 3,4-dimethoxyphenyl, cyclohexyl Methoxy groups improve solubility but reduce metabolic stability
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide Isoxazole-5-carboxamide 4-bromo-2-methylphenyl Bromine and methyl groups enhance cytotoxicity
Leflunomide (5-methylisoxazole-4-carboxamide) Isoxazole-4-carboxamide Trifluoromethylphenyl N-O bond cleavage leads to toxic metabolites (teriflunomide)

Metabolic Stability and Toxicity

  • N-O Bond Stability: The 3-carboxamide position in this compound avoids N-O bond cleavage, a major toxicity pathway in leflunomide derivatives .
  • Bromine Effects : Brominated compounds may exhibit slower hepatic clearance due to increased molecular weight, but this also reduces acute toxicity compared to fluorinated analogs .
Table 2: Toxicity and Metabolic Profiles
Compound Type Metabolic Pathway Toxicity Concerns Advantages
5-methylisoxazole-3-carboxamide Peptide bond cleavage Low hepatotoxicity Suitable for chronic use
5-methylisoxazole-4-carboxamide N-O bond cleavage Hepatotoxicity, teratogenicity High potency but limited safety
Brominated analogs Slow hepatic oxidation Potential bioaccumulation Enhanced target affinity

Biological Activity

N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the bromobenzyl group enhances its pharmacological properties by potentially increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial activity. For instance, studies have shown that various isoxazole derivatives can selectively inhibit Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains. The specific activity of this compound against different microbial strains remains to be fully characterized but aligns with the general trend observed in similar compounds .

Anticancer Activity

This compound has been explored for its anticancer potential. In vitro studies have demonstrated that certain isoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. The mechanism of action may involve the inhibition of specific kinases or other molecular targets critical for cancer cell proliferation and survival .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study involved treating lung cancer cells (NCI-H1299) with varying concentrations of isoxazole derivatives, revealing a dose-dependent decrease in cell viability. The most promising compounds exhibited IC50 values in the low micromolar range, indicating significant potency .
  • Antimicrobial Screening :
    • A screening assay tested the antimicrobial activity of several isoxazole derivatives, including this compound. Results showed selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) recorded for effective compounds .

The biological activity of this compound may be attributed to its ability to bind to specific proteins or enzymes involved in cellular pathways. For example, it may act as an inhibitor of receptor tyrosine kinases or other signaling molecules that are crucial in cancer progression and microbial resistance mechanisms .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameMIC (µM) against Bacillus subtilisMIC (µM) against Escherichia coli
This compound15>50
Another Isoxazole Derivative1030

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameIC50 (µM) on NCI-H1299 CellsIC50 (µM) on MCF-7 Cells
This compound512
Another Isoxazole Derivative815

Q & A

Q. Table 1. Key GHS Hazards and Mitigations

Hazard CategoryGHS CodeMitigation StrategyReference
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear chemical-resistant gloves
Respiratory IrritationH335Use fume hood

(Basic) What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:
Two validated approaches:

Multi-Step Synthesis :

  • Step 1 : [3+2] Cycloaddition between 3-bromobenzonitrile oxide and methyl propiolate to form the isoxazole core .
  • Step 2 : Carboxamide coupling with 3-bromobenzylamine using HATU/DIPEA in DMF .
  • Yield : 45–60% over 4 steps .

One-Pot Tandem Reaction : Combines nitrile oxide generation and cycloaddition, reducing purification. Requires strict temperature control (0–5°C) .

Q. Critical Parameters :

  • Solvent: DMF enhances intermediate solubility .
  • Purification: Flash chromatography (hexane/EtOAc gradient) .

(Advanced) How can researchers optimize reaction yields during the synthesis of this compound under varying conditions?

Methodological Answer :
Systematic optimization involves:

  • Ultrasound-Assisted Synthesis : Enhances mixing and reduces reaction time (30% yield improvement vs. traditional stirring) .
  • Solvent Selection : Aprotic solvents like DMF improve intermediate stability .
  • Temperature Control : Maintain 0–5°C during nitrile oxide formation to minimize side reactions .

Q. Table 2. Reaction Optimization Strategies

ParameterTraditional MethodOptimized MethodYield ImprovementReference
Mixing TechniqueMagnetic StirringUltrasound-assisted~30%
SolventDichloromethaneDMF15–20%
Reaction Time24 hours12 hours10%

(Advanced) What analytical techniques are most effective for confirming the three-dimensional conformation of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves atomic coordinates and crystal packing (single-crystal required) .
  • NMR Spectroscopy : Elucidates solution-phase dynamics (e.g., NOE correlations for stereochemistry) .
  • Vibrational Spectroscopy : Identifies functional groups and hydrogen bonding via IR/Raman .

Q. Table 3. Comparative Analysis of Techniques

TechniqueKey Information ObtainedSample RequirementReference
X-ray CrystallographyAtomic-level crystal structureSingle crystal
NMR SpectroscopySolution-phase conformation5–10 mg in solvent
IR SpectroscopyFunctional group identificationSolid or liquid

(Basic) What are the primary biological targets hypothesized for this compound based on structural analogs?

Methodological Answer :
Structural analogs suggest activity against:

  • Factor Xa : Critical in coagulation; assay using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) .
  • Tyrosine Kinases : Implicated in cancer; use broad-panel kinase profiling .
  • Tubulin : Assess via microtubule polymerization assays .

Q. Table 4. Hypothesized Targets and Assays

TargetAssay TypeKey Structural MotifsReference
Factor XaEnzyme inhibitionIsoxazole, bromophenyl
Tyrosine KinasesKinase profilingMethylisoxazole

(Advanced) How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer :
Resolve conflicts via:

Purity Verification : HPLC (≥95% purity) and LC-MS to confirm identity .

Orthogonal Assays : Compare fluorescence-based and radiometric enzyme inhibition results .

Structural Validation : Re-analyze conformation via X-ray crystallography to exclude polymorphic effects .

Standardized Controls : Include Rivaroxaban (Factor Xa inhibitor) or Imatinib (kinase inhibitor) .

(Basic) What personal protective equipment (PPE) is essential when working with this compound?

Q. Methodological Answer :

  • Mandatory PPE : Nitrile gloves (tested for permeability), chemical goggles, and NIOSH-approved respirators for aerosolized particles .
  • Additional Measures : Lab coats with sleeves fully covering arms; closed-toe shoes .

(Advanced) What strategies can be employed to enhance the solubility and stability of this compound in aqueous solutions for in vitro assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4–8.0) to exploit ionization .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide

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